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Compound of Interest

Compound Name: 8-Iodoquinoline

Cat. No.: B173137 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic data to confirm the

structure of 8-Iodoquinoline against its halogenated analogues, 8-Chloroquinoline and 8-

Bromoquinoline. Detailed experimental protocols and data interpretation are presented to aid in

the unequivocal identification of these compounds.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 8-Iodoquinoline and its chloro-

and bromo- analogues. This data is essential for distinguishing between these structurally

similar compounds.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
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Compound
Chemical Shift (δ) ppm, Multiplicity,
Coupling Constant (J) Hz

8-Iodoquinoline

Data not explicitly found in search results, but

predicted to show significant downfield shifts for

protons near the iodine atom compared to

quinoline.

8-Chloroquinoline

9.02 (dd, J=4.2, 1.7 Hz, H-2), 8.13 (dd, J=8.3,

1.7 Hz, H-4), 7.79 (dd, J=7.5, 1.3 Hz, H-5), 7.71

(d, J=8.1 Hz, H-7), 7.45 (m, H-3, H-6)[1]

8-Bromoquinoline

A ¹H NMR spectrum is available on

SpectraBase, but specific chemical shifts and

coupling constants were not retrieved in the

search.

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

Compound Chemical Shift (δ) ppm

8-Iodoquinoline
Specific ¹³C NMR data for 8-Iodoquinoline was

not found in the provided search results.

8-Chloroquinoline
150.8, 144.2, 136.4, 133.2, 129.4, 126.9, 126.3,

121.8[1]

8-Bromoquinoline

A ¹³C NMR spectrum is available on PubChem,

but the specific chemical shifts were not detailed

in the search snippets.[2]

Table 3: Mass Spectrometry Data (Electron Ionization)
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Compound Molecular Ion (m/z) Key Fragment Ions (m/z)

8-Iodoquinoline 255 (M⁺) 128 ([M-I]⁺), 101

8-Chloroquinoline 163/165 (M⁺/M+2⁺, ~3:1 ratio) 128 ([M-Cl]⁺), 101[3][4]

8-Bromoquinoline 207/209 (M⁺/M+2⁺, ~1:1 ratio) 128 ([M-Br]⁺), 101[2]

Table 4: Infrared (IR) Spectroscopy Data

Compound Characteristic Absorption Bands (cm⁻¹)

8-Iodoquinoline
Specific IR data for 8-Iodoquinoline was not

found in the search results.

8-Chloroquinoline

An IR spectrum in liquid film is mentioned by

ChemicalBook, but specific absorption bands

were not provided.[1]

8-Bromoquinoline

An FTIR spectrum is available on SpectraBase,

but the specific absorption frequencies were not

detailed in the search snippets.[2]

Experimental Protocols
Standard laboratory procedures for obtaining the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated

chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR

spectrometer.

¹H NMR Parameters:

Pulse sequence: Standard single-pulse experiment.
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Spectral width: -2 to 12 ppm.

Number of scans: 16-32.

Relaxation delay: 1-2 seconds.

¹³C NMR Parameters:

Pulse sequence: Proton-decoupled single-pulse experiment.

Spectral width: 0 to 220 ppm.

Number of scans: 1024 or more, depending on sample concentration.

Relaxation delay: 2-5 seconds.

Data Processing: Process the raw data using appropriate NMR software. Reference the

spectra to the TMS signal at 0.00 ppm for ¹H and ¹³C.

Mass Spectrometry (MS)
Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent

(e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after

separation by gas chromatography (GC-MS).

Ionization: Use Electron Ionization (EI) at 70 eV.

Mass Analyzer: Employ a quadrupole or time-of-flight (TOF) mass analyzer.

Data Acquisition: Scan a mass range of m/z 40-400.

Data Analysis: Identify the molecular ion peak and characteristic fragment ions. For

halogenated compounds, analyze the isotopic pattern of the molecular ion.

Infrared (IR) Spectroscopy
Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the

sample with dry potassium bromide and pressing it into a thin disk. For liquid samples, a thin

film can be prepared between two salt plates (e.g., NaCl or KBr).
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Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands corresponding to the functional

groups present in the molecule.

Workflow for Structural Confirmation
The logical flow for confirming the structure of 8-Iodoquinoline using these spectroscopic

techniques is illustrated below.
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Caption: Workflow for the spectroscopic confirmation of 8-Iodoquinoline's structure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b173137?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

